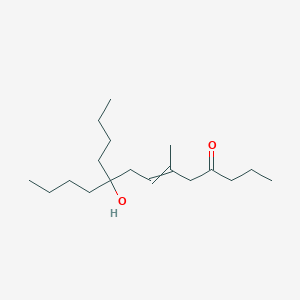![molecular formula C17H10BClNO B12601666 [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl CAS No. 873101-89-4](/img/structure/B12601666.png)
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl is a chemical compound that features a boron atom bonded to a 2-chlorophenyl group, an ethynyl group, and a quinolin-8-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl typically involves the coupling of a boron reagent with the appropriate aryl and alkynyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.
化学反応の分析
Types of Reactions
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl ketones, while reduction could produce quinolin-8-yl alcohols.
科学的研究の応用
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl has several scientific research applications:
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can be compared with other boron-containing compounds used in organic synthesis and medicinal chemistry:
[(Phenyl)ethynyl][(quinolin-8-yl)oxy]boranyl: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
[(2-Bromophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl: Contains a bromine atom instead of chlorine, potentially leading to different reactivity in substitution reactions.
[(2-Chlorophenyl)ethynyl][(pyridin-8-yl)oxy]boranyl: Features a pyridine ring instead of quinoline, which may influence its electronic properties and interactions with biological targets.
特性
CAS番号 |
873101-89-4 |
|---|---|
分子式 |
C17H10BClNO |
分子量 |
290.5 g/mol |
InChI |
InChI=1S/C17H10BClNO/c19-15-8-2-1-5-13(15)10-11-18-21-16-9-3-6-14-7-4-12-20-17(14)16/h1-9,12H |
InChIキー |
FKGCZGLETUYKNP-UHFFFAOYSA-N |
正規SMILES |
[B](C#CC1=CC=CC=C1Cl)OC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)





![4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B12601631.png)
![Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-](/img/structure/B12601633.png)
![2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12601643.png)
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)

![4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B12601659.png)

